molecular formula C5H13NO3 B3042672 5-aminopentanoic Acid Hydrate CAS No. 649698-75-9

5-aminopentanoic Acid Hydrate

Cat. No.: B3042672
CAS No.: 649698-75-9
M. Wt: 135.16 g/mol
InChI Key: FMBIXMUKZJOMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a methylene homologue of γ-aminobutyric acid (GABA) and acts as a weak GABA agonist . The compound is often used in research due to its structural similarity to other biologically significant amino acids.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-aminopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

5-aminopentanoic acid hydrate exerts its effects primarily by acting as a weak agonist of the GABA receptor. It binds to the GABA receptor, mimicking the action of GABA, and modulates the inhibitory neurotransmission in the central nervous system. This interaction can influence various physiological processes, including muscle relaxation and anxiety reduction .

Comparison with Similar Compounds

Similar Compounds

    γ-aminobutyric acid (GABA): A neurotransmitter that plays a key role in inhibitory neurotransmission.

    β-alanine: An amino acid that is a precursor to carnosine, which buffers muscle pH during high-intensity exercise.

    4-aminobutanoic acid: Another homologue of GABA with similar biological activity.

Uniqueness

5-aminopentanoic acid hydrate is unique due to its δ-amino acid structure, which provides distinct chemical and biological properties compared to its homologues. Its longer carbon chain compared to GABA and β-alanine allows for different interactions and applications in research and industry .

Properties

IUPAC Name

5-aminopentanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.H2O/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBIXMUKZJOMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-aminopentanoic Acid Hydrate
Reactant of Route 2
Reactant of Route 2
5-aminopentanoic Acid Hydrate
Reactant of Route 3
Reactant of Route 3
5-aminopentanoic Acid Hydrate
Reactant of Route 4
5-aminopentanoic Acid Hydrate
Reactant of Route 5
5-aminopentanoic Acid Hydrate
Reactant of Route 6
Reactant of Route 6
5-aminopentanoic Acid Hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.